

# A Comparative Guide to Menin Inhibitors in Development for Acute Leukemia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **MNG-14a**

Cat. No.: **B10861675**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The topic specified "**MNG-14a** vs other Menin inhibitors." However, extensive research has revealed that "**MNG-14a**" is not a designated name for a menin inhibitor. The name corresponds to a commercially available fluorescent magnetic particle product used in non-destructive testing. This guide will therefore focus on a comparative analysis of prominent, clinically relevant menin inhibitors, with a primary focus on revumenib, a first-in-class agent, against other key inhibitors in development.

## Introduction to Menin Inhibitors

Menin inhibitors are a novel class of targeted therapies showing significant promise in the treatment of specific subtypes of acute leukemia, particularly those with rearrangements of the KMT2A gene (KMT2A-r) or mutations in the NPM1 gene (NPM1m).<sup>[1]</sup> The protein menin acts as a critical scaffold, tethering the KMT2A (also known as MLL1) complex to chromatin. In the context of KMT2A-r or NPM1m acute leukemias, this interaction is essential for the expression of leukemogenic genes, such as HOX and MEIS1, which drive cancer cell proliferation and block differentiation.<sup>[1]</sup> By disrupting the menin-KMT2A interaction, these inhibitors aim to reverse this aberrant gene expression, leading to the differentiation and apoptosis of leukemia cells.<sup>[2]</sup>

This guide provides a comparative overview of the performance of revumenib and other key menin inhibitors in clinical development, supported by available preclinical and clinical data.

## Mechanism of Action: Disrupting the Menin-KMT2A Interaction

The core mechanism of all inhibitors discussed is the disruption of the protein-protein interaction (PPI) between menin and the KMT2A protein or its fusion products. This targeted disruption leads to the downregulation of key oncogenic genes and subsequent anti-leukemic effects.

Caption: Signaling pathway of menin-KMT2A mediated leukemogenesis and its inhibition.

## Preclinical Performance: A Head-to-Head Comparison

The preclinical efficacy of menin inhibitors is primarily evaluated through biochemical assays that measure their binding affinity to menin and their ability to disrupt the menin-KMT2A interaction, as well as cell-based assays that assess their anti-proliferative effects on leukemia cell lines.

## Quantitative Data Summary

| Inhibitor                 | Company                | Biochemical IC50<br>(human menin)                | Cellular GI50/IC50<br>(KMT2A-r/NPM1m<br>cell lines)                     |
|---------------------------|------------------------|--------------------------------------------------|-------------------------------------------------------------------------|
| Revumenib (SNDX-5613)     | Syndax Pharmaceuticals | Not explicitly found                             | Potent nanomolar activity                                               |
| Ziftomenib (KO-539)       | Kura Oncology          | Not explicitly found                             | Potent nanomolar activity                                               |
| Bleximenib (JNJ-75276617) | Johnson & Johnson      | 0.1 nM[3][4]                                     | <0.1 $\mu$ M (most KMT2A-r AML cell lines), 0.045 $\mu$ M (OCI-AML3)[5] |
| Enzomenib (DSP-5336)      | Sumitomo Pharma        | 1.4 nM[1]                                        | 10-31 nM (KMT2A-r and NPM1m cell lines)[1][6][7]                        |
| Emilumenib (DS-1594a)     | Daiichi Sankyo         | 1.4 nM[8][9]                                     | 2.5-28.5 nM (KMT2A-r and NPM1m cell lines)[8]                           |
| BMF-219                   | Biomea Fusion          | Covalent inhibitor, IC50 not directly comparable | Potent activity across various cancer cell lines[10]                    |

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of a drug's potency. Lower values indicate higher potency. Data is compiled from various sources and assay conditions may differ.

## Experimental Protocols

### Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is a standard method to quantify the binding affinity of inhibitors to the menin protein and their ability to disrupt the menin-KMT2A/MLL interaction.

## Fluorescence Polarization Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a fluorescence polarization assay to screen for menin-MLL inhibitors.

Methodology:

- Reagents: Purified recombinant human menin protein and a synthetic peptide derived from the MLL protein (containing the menin-binding motif) labeled with a fluorophore (e.g., fluorescein) are used.[11]
- Assay Setup: The assay is typically performed in a 384-well plate format. The fluorescently labeled MLL peptide and menin protein are mixed in a buffer solution.[11]
- Inhibitor Addition: The test inhibitor is added at varying concentrations to the wells containing the menin-peptide mixture.
- Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
- Measurement: A plate reader is used to measure fluorescence polarization. When the small fluorescent peptide is bound to the larger menin protein, it tumbles slowly in solution, resulting in a high polarization signal. When the inhibitor displaces the peptide, the free peptide tumbles more rapidly, leading to a decrease in the polarization signal.[11]
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[11]

## Cell Viability Assay

This cell-based assay determines the effect of menin inhibitors on the proliferation and survival of leukemia cells.

### Methodology:

- Cell Culture: Leukemia cell lines with KMT2A rearrangements (e.g., MV4-11, MOLM-13) or NPM1 mutations (e.g., OCI-AML3) are cultured under standard conditions.
- Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the menin inhibitor.
- Incubation: The cells are incubated with the inhibitor for a defined period (e.g., 72 hours).
- Viability Assessment: A reagent such as MTT or a commercially available kit (e.g., CellTiter-Glo) is added to the wells. These reagents measure metabolic activity, which is proportional to the number of viable cells.

- Measurement: The absorbance or luminescence is measured using a plate reader.
- Data Analysis: The GI50 or IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.

## Clinical Performance: An Evolving Landscape

Several menin inhibitors have advanced into clinical trials, with revumenib and ziftomenib being the most advanced.

## Clinical Trial Data Summary

| Inhibitor             | Trial Identifier          | Phase | Key Efficacy Results (Relapsed/Refractory Acute Leukemia)                                                       | Common Treatment-Related Adverse Events (Grade ≥3)                                                         |
|-----------------------|---------------------------|-------|-----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Revumenib             | AUGMENT-101 (NCT04065399) | II    | KMT2Ar:<br>CR/CRh rate of 23% <sup>[12][13][14]</sup> .<br>NPM1m:<br>CR/CRh rate of 23.4% <sup>[15][16]</sup> . | Differentiation syndrome, QTc prolongation, febrile neutropenia <sup>[13]</sup>                            |
| Ziftomenib            | KOMET-001 (NCT04067336)   | I/II  | NPM1m: CR rate of 35% at the recommended Phase 2 dose <sup>[17][18][19][20][21]</sup> .                         | Differentiation syndrome, anemia, febrile neutropenia, pneumonia, thrombocytopenia, sepsis <sup>[21]</sup> |
| Bleximenib            | cAMeLot-1 (NCT04811560)   | I/II  | At RP2D, ORR of 47.6% and CR/CRh rate of 33.3% <sup>[22][23][24][25]</sup> .                                    | Differentiation syndrome, thrombocytopenia, neutropenia, anemia, febrile neutropenia <sup>[22]</sup>       |
| Enzomenib             | NCT04988555               | I/II  | KMT2Ar: ORR of 59.1%, CR/CRh of 22.7%. High response rates also in NPM1m.<br><sup>[2][26][27][28][29]</sup>     | Vomiting, nausea <sup>[28]</sup>                                                                           |
| Emilumenib (DS-1594b) | NCT04752163               | I/II  | Trial terminated due to lack of efficacy at the                                                                 | Differentiation syndrome, pneumonia,                                                                       |

|         |                               |   |                                                                                                        |                                           |
|---------|-------------------------------|---|--------------------------------------------------------------------------------------------------------|-------------------------------------------|
|         |                               |   | doses tested.[30]<br>[31][32][33]                                                                      | febrile<br>neutropenia,<br>sepsis[32][33] |
| BMF-219 | COVALENT-101<br>(NCT05153330) | I | Early signs of<br>clinical activity<br>with complete<br>responses<br>observed.[10][34]<br>[35][36][37] | Differentiation<br>syndrome[35]           |

CR/CRh: Complete Remission / Complete Remission with partial hematologic recovery. ORR: Overall Response Rate. RP2D: Recommended Phase 2 Dose.

## Conclusion

Menin inhibitors represent a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements and NPM1 mutations. Preclinical data demonstrate that several compounds can potently and selectively disrupt the menin-KMT2A interaction, leading to anti-leukemic activity in cellular models. Early clinical trial results for agents like revumenib, ziftomenib, bleximenib, and enzomenib are encouraging, with notable response rates in heavily pretreated patient populations.

Differentiation syndrome is a common class effect of these agents, requiring careful monitoring and management. Other adverse events, such as QTc prolongation with revumenib, highlight potential differences in the safety profiles of these inhibitors. The covalent inhibitor BMF-219 offers a distinct mechanism that may provide durable responses. The termination of the DS-1594b trial underscores the challenges in translating preclinical potency to clinical efficacy.

Ongoing and future studies will further clarify the comparative efficacy and safety of these agents, both as monotherapies and in combination with other anti-leukemic drugs, and will be crucial in defining their role in the treatment of acute leukemia.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Enzomenib (DSP-5336) | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bleximenib (JNJ-75276617) | menin-KMT2A inhibitor | Probechem Biochemicals [probechem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. DS-1594a (Emilumenib) | Menin-MLL1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medkoo.com [medkoo.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. AUGMENT-101: Phase II results of revumenib in NPM1-mutated R/R AML [aml-hub.com]
- 16. ashpublications.org [ashpublications.org]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Findings from the KOMET-001 study of ziftomenib in patients with NPM1-mutated AML | VJHemOnc [vjhemonc.com]
- 20. onclive.com [onclive.com]
- 21. Ziftomenib in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]

- 23. Bleximenib dose optimization from a Phase I trial in patients with R/R acute leukemia | VJHemOnc [vjhemonc.com]
- 24. Restricted [njmedicalconnect.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Enzomenib monotherapy in R/R AML: updated results from a Phase I/II study | VJHemOnc [vjhemonc.com]
- 27. Phase I results of the menin inhibitor enzomenib in patients with R/R acute leukemia | VJHemOnc [vjhemonc.com]
- 28. ashpublications.org [ashpublications.org]
- 29. ashpublications.org [ashpublications.org]
- 30. targetedonc.com [targetedonc.com]
- 31. DS-1594b With or Without Azacitidine, Venetoclax, or Mini-HCVD for the Treatment of Relapsed or Refractory Acute Myeloid Leukemia or Acute Lymphoblastic Leukemia [clin.larvol.com]
- 32. A phase 1/2 study of DS-1594 menin inhibitor in relapsed/refractory acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A phase 1/2 study of DS-1594 menin inhibitor in relapsed/refractory acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. ashpublications.org [ashpublications.org]
- 36. ClinicalTrials.gov [clinicaltrials.gov]
- 37. clinicalresearch.com [clinicalresearch.com]
- To cite this document: BenchChem. [A Comparative Guide to Menin Inhibitors in Development for Acute Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10861675#mng-14a-vs-other-menin-inhibitors>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)